lithium(1+) ion 4-(trifluoromethyl)pyridazine-3-carboxylate
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Overview
Description
Lithium(1+) ion 4-(trifluoromethyl)pyridazine-3-carboxylate is a chemical compound that features a lithium ion paired with a pyridazine ring substituted with a trifluoromethyl group and a carboxylate group.
Preparation Methods
The synthesis of lithium(1+) ion 4-(trifluoromethyl)pyridazine-3-carboxylate typically involves the reaction of 4-(trifluoromethyl)pyridazine-3-carboxylic acid with a lithium salt. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Lithium(1+) ion 4-(trifluoromethyl)pyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The trifluoromethyl and carboxylate groups can participate in substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
Lithium(1+) ion 4-(trifluoromethyl)pyridazine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis due to its unique reactivity.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of lithium(1+) ion 4-(trifluoromethyl)pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Lithium(1+) ion 4-(trifluoromethyl)pyridazine-3-carboxylate can be compared with similar compounds such as:
Lithium(1+) ion 6-chloro-4-(trifluoromethyl)pyridazine-3-carboxylate: This compound has a similar structure but with a chlorine substituent, which may alter its reactivity and applications.
This compound analogs: Other analogs with different substituents on the pyridazine ring can exhibit varying chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Properties
CAS No. |
2742656-04-6 |
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Molecular Formula |
C6H2F3LiN2O2 |
Molecular Weight |
198.1 g/mol |
IUPAC Name |
lithium;4-(trifluoromethyl)pyridazine-3-carboxylate |
InChI |
InChI=1S/C6H3F3N2O2.Li/c7-6(8,9)3-1-2-10-11-4(3)5(12)13;/h1-2H,(H,12,13);/q;+1/p-1 |
InChI Key |
GEXNFHRZFLXOJW-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CN=NC(=C1C(F)(F)F)C(=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
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